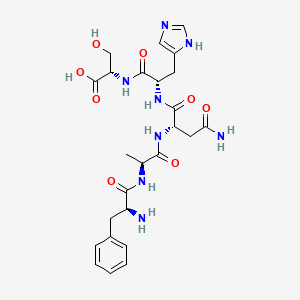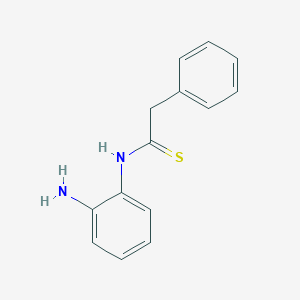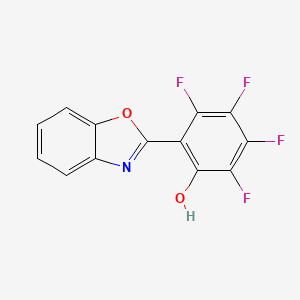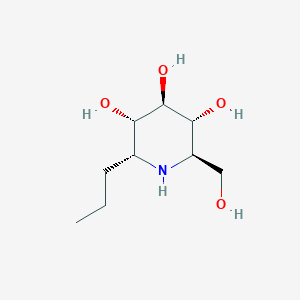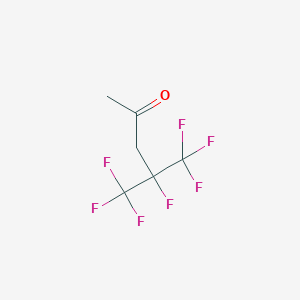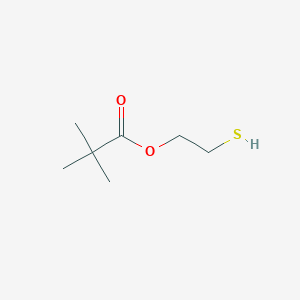
2-Sulfanylethyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylethyl 2,2-diméthylpropanoate: is an organic compound with the molecular formula C7H14O2S and a molecular weight of 162.25 g/mol . It is also known by its systematic name, propanoic acid, 2,2-dimethyl-, 2-mercaptoethyl ester . This compound is characterized by the presence of a sulfanyl group (-SH) attached to an ethyl chain, which is further connected to a 2,2-dimethylpropanoate moiety .
2. Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylethyl 2,2-dimethylpropanoate typically involves the esterification of 2-mercaptoethanol with 2,2-dimethylpropanoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
3. Chemical Reactions Analysis
Types of Reactions: this compound undergoes various chemical reactions, including:
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, dry ether as solvent, reflux conditions.
Substitution: Halides or amines, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
4. Scientific Research Applications
Chemistry: this compound is used as a building block in organic synthesis, particularly in the preparation of thioesters and sulfoxides . It serves as a precursor for the synthesis of more complex molecules in medicinal chemistry .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein modifications . It can act as a substrate or inhibitor in enzymatic reactions involving thiol groups .
Medicine: . Its ability to undergo various chemical transformations makes it a versatile intermediate in pharmaceutical synthesis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers . It is also employed in the manufacture of flavor and fragrance compounds .
5. Mechanism of Action
The mechanism of action of this compound involves its interaction with thiol groups in proteins and enzymes . The sulfanyl group can form disulfide bonds with cysteine residues, leading to changes in protein structure and function . This interaction can inhibit enzyme activity or alter protein-protein interactions, making it useful in biochemical studies .
6. Comparison with Similar Compounds
Similar Compounds:
- 2-Mercaptoethyl acetate
- 2-Mercaptoethyl butanoate
- 2-Mercaptoethyl hexanoate
Comparison: this compound is unique due to its 2,2-dimethylpropanoate moiety, which imparts distinct steric and electronic properties . Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific synthetic and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylethyl 2,2-dimethylpropanoate typically involves the esterification of 2-mercaptoethanol with 2,2-dimethylpropanoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Sulfanylethyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, dry ether as solvent, reflux conditions.
Substitution: Halides or amines, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Applications De Recherche Scientifique
Chemistry: 2-Sulfanylethyl 2,2-dimethylpropanoate is used as a building block in organic synthesis, particularly in the preparation of thioesters and sulfoxides . It serves as a precursor for the synthesis of more complex molecules in medicinal chemistry .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein modifications . It can act as a substrate or inhibitor in enzymatic reactions involving thiol groups .
Medicine: . Its ability to undergo various chemical transformations makes it a versatile intermediate in pharmaceutical synthesis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers . It is also employed in the manufacture of flavor and fragrance compounds .
Mécanisme D'action
The mechanism of action of 2-sulfanylethyl 2,2-dimethylpropanoate involves its interaction with thiol groups in proteins and enzymes . The sulfanyl group can form disulfide bonds with cysteine residues, leading to changes in protein structure and function . This interaction can inhibit enzyme activity or alter protein-protein interactions, making it useful in biochemical studies .
Comparaison Avec Des Composés Similaires
- 2-Mercaptoethyl acetate
- 2-Mercaptoethyl butanoate
- 2-Mercaptoethyl hexanoate
Comparison: 2-Sulfanylethyl 2,2-dimethylpropanoate is unique due to its 2,2-dimethylpropanoate moiety, which imparts distinct steric and electronic properties . Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific synthetic and research applications .
Propriétés
Numéro CAS |
190062-33-0 |
|---|---|
Formule moléculaire |
C7H14O2S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
2-sulfanylethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H14O2S/c1-7(2,3)6(8)9-4-5-10/h10H,4-5H2,1-3H3 |
Clé InChI |
TWGNDLTWVYZRPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-](/img/structure/B12578384.png)
![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
![{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12578388.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
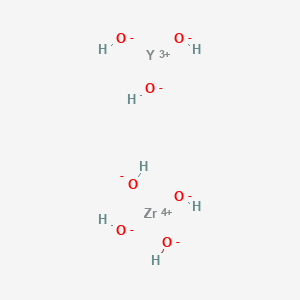
![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
![2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane](/img/structure/B12578405.png)
![Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate](/img/structure/B12578414.png)
![Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)](/img/structure/B12578423.png)
